molecular formula C9H10ClNS2 B1373157 Bis(thiophen-2-yl)methanamine hydrochloride CAS No. 1333517-58-0

Bis(thiophen-2-yl)methanamine hydrochloride

Cat. No. B1373157
M. Wt: 231.8 g/mol
InChI Key: UEPYWWMTLQISPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of bis(thiophen-2-yl)benzothiadiazole-based donor-acceptor polymers via direct C-H arylation polymerization has been reported . Two donor moieties [3-hexylthiophene and 1,4-bis(dodecyloxy)benzene], and one acceptor unit 4,7-bis(thiophen-2-yl)benzo[c][1,2,5]thiadiazole were used for direct C-H arylation polymerization .


Molecular Structure Analysis

The molecular formula of Bis(thiophen-2-yl)methanamine hydrochloride is C9H10ClNS2 . The average mass is 209.331 Da and the monoisotopic mass is 209.033295 Da .


Chemical Reactions Analysis

Bis(thiophen-2-yl)methanamine hydrochloride is used in the synthesis of a wide range of organic materials. It is also used in the synthesis of thiophene derivatives by cyclization of readily available S-containing alkyne substrates .

Scientific Research Applications

Metal Ion Sensing

Bis(thiophen-2-yl)methanamine hydrochloride derivatives have been explored for metal ion sensing. For example, a study by Pedras et al. (2007) discusses the synthesis of azomethine-thiophene ligands, showing potential as chemosensors for Ni(II) and Pd(II) due to their specific fluorescence and mass spectrometric properties (Pedras et al., 2007).

Solar Cell Applications

The thiophene cores in compounds like bis(thiophen-2-yl)methanamine hydrochloride have been used in the development of materials for perovskite solar cells. Li et al. (2014) reported that using thiophene-based hole-transporting materials resulted in high efficiency in perovskite-based solar cell devices (Li et al., 2014).

Photocytotoxicity and Cellular Imaging

Compounds related to bis(thiophen-2-yl)methanamine hydrochloride have been investigated for their photocytotoxic properties and potential in cellular imaging. Basu et al. (2014, 2015) studied iron(III) complexes of pyridoxal Schiff bases and found them effective in photocytotoxicity under red light, offering potential applications in cancer therapy and imaging (Basu et al., 2014), (Basu et al., 2015).

Photochromic Properties

Uchida et al. (1990) explored 1,2-Bis(benzo[b]thiophen-3-yl)ethene derivatives for their photochromic properties, demonstrating thermally irreversible and fatigue-resistant photochromism. Such properties are significant in the development of materials for optical data storage and smart windows (Uchida et al., 1990).

Luminescence Sensing and Pesticide Removal

Zhao et al. (2017) used thiophene-based metal-organic frameworks (MOFs) for luminescence sensing and pesticide removal. These MOFs were highly sensitive and selective to environmental contaminants like Hg(II), Cu(II), and Cr(VI), indicating their utility in environmental monitoring (Zhao et al., 2017).

properties

IUPAC Name

dithiophen-2-ylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NS2.ClH/c10-9(7-3-1-5-11-7)8-4-2-6-12-8;/h1-6,9H,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEPYWWMTLQISPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(C2=CC=CS2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(thiophen-2-yl)methanamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bis(thiophen-2-yl)methanamine hydrochloride
Reactant of Route 2
Bis(thiophen-2-yl)methanamine hydrochloride
Reactant of Route 3
Bis(thiophen-2-yl)methanamine hydrochloride
Reactant of Route 4
Bis(thiophen-2-yl)methanamine hydrochloride
Reactant of Route 5
Bis(thiophen-2-yl)methanamine hydrochloride
Reactant of Route 6
Bis(thiophen-2-yl)methanamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.